molecular formula C11H10F3N3O2 B8488274 6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate

6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate

Cat. No.: B8488274
M. Wt: 273.21 g/mol
InChI Key: QOBXQIQOGCQMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C11H10F3N3O2 and its molecular weight is 273.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10F3N3O2

Molecular Weight

273.21 g/mol

IUPAC Name

6-methylquinoxalin-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H9N3.C2HF3O2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7;3-2(4,5)1(6)7/h2-5H,1H3,(H2,10,12);(H,6,7)

InChI Key

QOBXQIQOGCQMTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2,4-Dimethoxybenzyl)-6-methylquinoxalin-2-amine (0.84 g, 2.72 mmol) was stirred in TFA (10 mL, 130 mmol)/CH2Cl2 (10 mL) at room temperature for 30 min. Solvents were removed on the rotary evaporator. Saturated aqueous Na2CO3 (200 mL) was added to the red residue, which then precipitated a tan solid. The mixture was extracted extensively with DCM. The organic layer was dried over sodium sulfate, concentrated, and dried under vacuum to afford 6-methylquinoxalin-2-amine 2,2,2-trifluoroacetate (640 mg, 2.343 mmol, 86% yield).
Name
N-(2,4-Dimethoxybenzyl)-6-methylquinoxalin-2-amine
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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